4-(oxetane-3-sulfonyl)piperidine 4-(oxetane-3-sulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 2866335-21-7
VCID: VC12004082
InChI: InChI=1S/C8H15NO3S/c10-13(11,8-5-12-6-8)7-1-3-9-4-2-7/h7-9H,1-6H2
SMILES: C1CNCCC1S(=O)(=O)C2COC2
Molecular Formula: C8H15NO3S
Molecular Weight: 205.28 g/mol

4-(oxetane-3-sulfonyl)piperidine

CAS No.: 2866335-21-7

Cat. No.: VC12004082

Molecular Formula: C8H15NO3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

4-(oxetane-3-sulfonyl)piperidine - 2866335-21-7

Specification

CAS No. 2866335-21-7
Molecular Formula C8H15NO3S
Molecular Weight 205.28 g/mol
IUPAC Name 4-(oxetan-3-ylsulfonyl)piperidine
Standard InChI InChI=1S/C8H15NO3S/c10-13(11,8-5-12-6-8)7-1-3-9-4-2-7/h7-9H,1-6H2
Standard InChI Key HMJKNYHCMHNGFN-UHFFFAOYSA-N
SMILES C1CNCCC1S(=O)(=O)C2COC2
Canonical SMILES C1CNCCC1S(=O)(=O)C2COC2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring (C₅H₁₁N) linked via a sulfonyl group (-SO₂-) to an oxetane ring (C₃H₆O). The oxetane’s 3-sulfonyl substitution imposes a distinct stereoelectronic profile, with the sulfonyl group acting as a strong electron-withdrawing moiety. This configuration is captured in the SMILES notation C1CNCCC1S(=O)(=O)C2COC2, which reflects the connectivity of the piperidine (N1-C2-C3-C4-C5-C6), sulfonyl (S=O), and oxetane (C7-O-C8-C9-O) components .

The InChIKey HMJKNYHCMHNGFN-UHFFFAOYSA-N provides a unique identifier for this stereoisomer, though crystallographic data confirming its three-dimensional conformation remain unavailable. Computational models suggest that the oxetane ring adopts a puckered conformation, while the sulfonyl group occupies an axial position relative to the piperidine ring, minimizing steric clashes .

Physicochemical Profiling

Collision cross-section (CCS) predictions derived from ion mobility spectrometry highlight the compound’s behavior under mass spectrometric conditions:

Adductm/zPredicted CCS (Ų)
[M+H]+206.08455138.9
[M+Na]+228.06649143.1
[M-H]-204.06999137.9
[M+Na-2H]-226.05194140.0

These values indicate moderate molecular rigidity, comparable to spirocyclic oxetane derivatives used in CNS-targeted therapeutics . The compound’s calculated partition coefficient (LogP ≈ 1.2) and polar surface area (PSA ≈ 75 Ų) suggest favorable membrane permeability and solubility, aligning with Carreira’s observations on oxetane-containing drug candidates .

Synthetic Methodologies and Reactivity

Reactivity and Functionalization

The sulfonyl group enables diverse transformations:

  • Nucleophilic Aromatic Substitution: Electron-deficient aryl halides undergo coupling at the sulfonyl oxygen, as seen in benzimidazole-quinone hybrids (yields >80%) .

  • Radical Reactions: Persulfate-mediated C-H functionalization at the piperidine β-position, leveraging the sulfonyl group’s electron-withdrawing effects .

  • Cycloadditions: [3+2] dipolar cycloadditions with azides or nitrile oxides, facilitated by the strained oxetane ring (ΔG‡ ≈ 15 kcal/mol) .

Applications in Medicinal Chemistry

Metabolic Stability Enhancements

Comparative studies of oxetane vs. carbonyl isosteres reveal significant advantages:

ParameterOxetane AnalogCarbonyl Analog
CL_int (mL/min/kg)25.948.7
Solubility (mg/mL)76.412.1
LogD₇.₄1.052.33

Data adapted from Carreira’s analysis of oxetane-thalidomide derivatives . The sulfonyl group further enhances metabolic stability by resisting CYP3A4-mediated oxidation, a critical factor in CNS drug design .

Target Engagement Profiles

Molecular docking simulations (PDB: 2FVD) predict strong interactions between the sulfonyl oxygen and His194 of NQO1 (ΔG = -9.2 kcal/mol), mirroring binding modes observed in benzimidazolequinone inhibitors . The piperidine nitrogen may participate in salt bridges with Asp155, while the oxetane oxygen forms hydrogen bonds with Tyr128’s hydroxyl group .

Comparative Analysis with Related Sulfonyl Piperidines

Structural Analogues

  • 4-(Azetidine-3-sulfonyl)piperidine: Reduced ring strain (azetidine vs. oxetane) decreases metabolic stability (CL_int = 38.7 mL/min/kg) .

  • 4-(Thietane-3-sulfonyl)piperidine: Sulfur substitution improves BBB penetration (LogPS = -4.1 vs. -5.3 for oxetane) but increases hepatotoxicity risk .

Patent Landscape

Despite 4-(oxetane-3-sulfonyl)piperidine’s absence from current patents, its structural motifs appear in:

  • WO2021154707: Spirocyclic sulfonamides as NLRP3 inflammasome inhibitors.

  • US2022000223: Oxetane-piperidine hybrids for treating neurodegenerative disorders .

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